2-Methylbenzo[b]thiophene 1-oxide
Description
Overview of Thiophene (B33073) and Benzothiophene (B83047) Scaffolds in Organic Chemistry
The thiophene ring, a five-membered heterocycle containing a sulfur atom, and its benzo-fused analogue, benzothiophene, are cornerstone scaffolds in the field of organic chemistry. ontosight.ai The benzothiophene structure, in particular, is considered a "privileged" scaffold in drug discovery. researchgate.netnih.gov This is due to its presence in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.govnih.gov
The structural similarity of the benzothiophene core to naturally occurring and synthetically active compounds makes it a valuable starting point for the design of new therapeutic agents. researchgate.netnih.gov Consequently, the synthesis and functionalization of benzothiophene derivatives are areas of intense research in medicinal chemistry. nih.gov The versatility of this scaffold is demonstrated by its incorporation into several clinically approved drugs. nih.gov
Importance of Sulfoxide (B87167) Functionality in Heterocyclic Systems
The sulfoxide functional group, characterized by a sulfur atom bonded to an oxygen atom, is a key motif in medicinal chemistry. tandfonline.comnih.gov Sulfur can exist in various oxidation states, and the sulfoxide represents an intermediate state between a sulfide (B99878) and a sulfone. tandfonline.comnih.gov This functionality is present in a range of pharmacologically active substances and approved drugs. tandfonline.com
The introduction of a sulfoxide group into a heterocyclic system can significantly influence the molecule's properties. Sulfoxides are known to be important synthetic intermediates, enabling the creation of more complex molecules. ontosight.airesearchgate.net The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis. researchgate.net In the context of drug design, the metabolic interconversion between sulfides and sulfoxides can offer unique advantages. researchgate.net The semi-polar nature of the sulfoxide bond is considered critical for the biological activity of certain drugs. researchgate.net
Contextualizing 2-Methylbenzo[b]thiophene (B72938) 1-oxide within Benzo[b]thiophene S-oxide Chemistry
2-Methylbenzo[b]thiophene 1-oxide is a specific derivative within the broader class of benzo[b]thiophene S-oxides. These S-oxides are typically prepared by the oxidation of the corresponding benzothiophene. ontosight.ai The parent compound, 2-methylbenzo[b]thiophene, can be synthesized through methods such as the methylation of benzo[b]thiophene or the reaction of 2-thianaphthenyllithium with a methylating agent. ontosight.aichemicalbook.com The subsequent oxidation to the sulfoxide, this compound, creates a reactive species that can participate in various chemical transformations. ontosight.aiiosrjournals.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 33945-86-7 | nist.gov |
| Molecular Formula | C₉H₈OS | nist.gov |
| Molecular Weight | 164.224 g/mol | nist.gov |
Benzo[b]thiophene S-oxides, including the 2-methyl derivative, are valuable as dienes in cycloaddition reactions. iosrjournals.org This reactivity allows for the construction of complex polycyclic systems. Research has shown that this compound participates in [4+2] cycloaddition reactions (Diels-Alder type reactions) with various dienophiles. iosrjournals.org
Table 2: Examples of Cycloaddition Reactions of this compound
| Reactant (Dienophile) | Product | Reference |
|---|---|---|
| Dimethyl acetylenedicarboxylate (B1228247) | Dimethyl 3-methylnaphthalene-1,2-dicarboxylate | iosrjournals.org |
| Ethyl propiolate | Ethyl 4-methylnaphthalene-1-carboxylate | iosrjournals.org |
| N-phenylmaleimide | 4-methyl-2-phenyl-1H-benz[e]isoindole-1,3(2H)-dione | iosrjournals.org |
These reactions demonstrate the utility of this compound as an intermediate for synthesizing substituted naphthalene (B1677914) derivatives, which are themselves important structural motifs in chemistry.
Scope and Research Directions for this compound
The established reactivity of this compound, particularly in cycloaddition reactions, highlights its potential as a versatile building block in organic synthesis. iosrjournals.org Future research is likely to continue exploring the scope of its reactions with different types of dienophiles to access a wider variety of complex molecular architectures.
Furthermore, there is growing interest in developing catalytic methods for the functionalization of benzothiophene scaffolds. Gold-catalyzed reactions involving benzothiophene S-oxides and alkynes have been shown to provide a regioselective route to C3-alkylated benzothiophenes, demonstrating an alternative reaction pathway for these sulfoxides. researchgate.net Investigating similar catalytic transformations for this compound could unlock new synthetic methodologies.
Given the broad biological significance of the benzothiophene core, the derivatives synthesized from this compound could be screened for potential pharmacological activities. nih.govnih.gov The unique three-dimensional structures accessible through its cycloaddition chemistry may lead to the discovery of novel compounds with interesting biological profiles.
Structure
3D Structure
Properties
CAS No. |
33945-86-7 |
|---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-methyl-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C9H8OS/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-6H,1H3 |
InChI Key |
VFLOQABPXXBZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2S1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylbenzo B Thiophene 1 Oxide and Analogues
Oxidative Routes from 2-Methylbenzo[b]thiophene (B72938) Precursors
Chemical oxidation stands as a cornerstone for the synthesis of 2-methylbenzo[b]thiophene 1-oxide. This typically involves the direct oxidation of the sulfur atom in the 2-methylbenzo[b]thiophene precursor. The choice of oxidant and reaction conditions is crucial for achieving high selectivity for the desired sulfoxide (B87167) over the corresponding sulfone.
Application of Peracids (e.g., m-CPBA) for Selective S-Oxidation
Peracids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are widely employed and effective reagents for the selective oxidation of sulfides to sulfoxides. wikipedia.orgrsc.orgmasterorganicchemistry.com The reaction involves the transfer of an oxygen atom from the peracid to the sulfur atom of the 2-methylbenzo[b]thiophene. The electrophilic nature of the peroxyacid facilitates the attack on the nucleophilic sulfur atom.
The general mechanism for the epoxidation of an alkene with m-CPBA is a concerted process, and a similar principle applies to the oxidation of sulfides. masterorganicchemistry.com The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at controlled temperatures to favor the formation of the sulfoxide and minimize over-oxidation to the sulfone. dntb.gov.uaorganic-chemistry.org While m-CPBA is a powerful oxidizing agent, careful control of stoichiometry (usually one equivalent of the peracid) is essential for maximizing the yield of the desired this compound. wikipedia.orgorganic-chemistry.org
Utilisation of Hydrogen Peroxide and Lewis Acid Catalysis
An alternative and environmentally benign approach involves the use of hydrogen peroxide as the primary oxidant. ontosight.ai However, the direct reaction of hydrogen peroxide with 2-methylbenzo[b]thiophene is often slow. To enhance the reactivity, Lewis acids are frequently employed as catalysts.
For instance, a system comprising hydrogen peroxide in conjunction with a Lewis acid like zirconium(IV) chloride has been shown to be effective for the oxidation of benzo[b]thiophenes. researchgate.net Another approach utilizes a combination of aqueous hydrogen peroxide and phosphorus pentoxide, which can be prepared on a large scale and stored for extended periods. researchgate.net This method has proven successful for the oxidation of various benzo[b]thiophenes, including those with electron-withdrawing groups, which are typically more challenging to oxidize. researchgate.net The Lewis acid activates the hydrogen peroxide, making it a more potent oxidizing agent and facilitating the selective oxidation of the sulfur atom.
Control of Oxidation Selectivity: Monoxide vs. Dioxide Formation
A key challenge in the synthesis of this compound is preventing its further oxidation to the corresponding sulfone, 2-methylbenzo[b]thiophene 1,1-dioxide. ontosight.airesearchgate.net The selectivity between the monoxide (sulfoxide) and dioxide (sulfone) is highly dependent on the reaction conditions and the nature of the oxidizing agent.
Several factors influence this selectivity:
Stoichiometry of the Oxidant: Using a controlled amount of the oxidizing agent, typically one equivalent, is the most straightforward method to favor the formation of the sulfoxide. organic-chemistry.org
Reaction Temperature: Lower temperatures generally favor the formation of the sulfoxide, as the activation energy for the second oxidation step (sulfoxide to sulfone) is typically higher.
Nature of the Oxidant: Milder oxidizing agents are more likely to selectively produce the sulfoxide. While potent oxidants like m-CPBA can be controlled through stoichiometry, other systems might offer inherent selectivity. wikipedia.orgdntb.gov.ua For example, certain biocatalytic systems exhibit remarkable selectivity for sulfoxide formation. nih.govpsu.edu
Electronic Properties of the Substrate: The electron density at the sulfur atom influences its susceptibility to oxidation. Electron-donating groups on the benzo[b]thiophene ring can facilitate oxidation, while electron-withdrawing groups make it more difficult. researchgate.net
Biocatalytic and Microbial Transformation Approaches
In recent years, biocatalysis has emerged as a powerful and stereoselective alternative for the synthesis of chiral sulfoxides, including this compound. These methods utilize whole microbial cells or isolated enzymes to perform the oxidation, often with high enantioselectivity. nih.govpsu.edu
Enzymatic Oxidation by Dioxygenases (e.g., Toluene (B28343) Dioxygenase, Naphthalene (B1677914) Dioxygenase)
Dioxygenase enzymes, such as toluene dioxygenase (TDO) and naphthalene dioxygenase (NDO), have been successfully employed for the asymmetric sulfoxidation of benzo[b]thiophenes. nih.govpsu.edu These enzymes, typically found in Pseudomonas putida mutant strains or recombinant E. coli cells, can catalyze the oxidation of the sulfur atom. nih.govpsu.edunih.gov
For example, TDO-catalyzed oxidation of 2-methylbenzo[b]thiophene has been shown to produce the corresponding (1R)-sulfoxide with high enantiomeric excess (>98% ee). mdpi.com Similarly, NDO-expressing strains can also yield the sulfoxide, although the enantioselectivity can vary depending on the specific strain used. mdpi.commdpi.com Interestingly, some NDO variants can even produce the opposite (1S)-enantiomer in excess. mdpi.com While dioxygenases are known for their ability to dihydroxylate aromatic rings, under certain conditions and with specific substrates, they can exhibit a preference for sulfoxidation. psu.edursc.org
Monooxygenase-Catalysed Sulfoxidation
Monooxygenase enzymes also play a significant role in the biocatalytic oxidation of benzo[b]thiophenes. nih.govpsu.edu Styrene (B11656) monooxygenase (SMO), for instance, has been shown to catalyze the formation of enantioenriched 2-methylbenzo[b]thiophene sulfoxide. nih.govpsu.edu However, the resulting sulfoxides can sometimes racemize at ambient temperatures. nih.govpsu.edu
The regioselectivity of these enzymatic oxidations can be influenced by the specific enzyme used and even by site-directed mutagenesis of the enzyme. nih.govpsu.edu This highlights the potential for engineering biocatalysts to achieve desired regio- and stereoselectivity in the synthesis of this compound and its analogues.
Summary of Synthetic Approaches
The following table summarizes the key synthetic methodologies discussed for the preparation of this compound.
| Methodology | Reagent/Catalyst | Key Features | Reference(s) |
| Peracid Oxidation | m-CPBA | Well-established, efficient, requires stoichiometric control. | wikipedia.orgrsc.orgmasterorganicchemistry.comdntb.gov.uaorganic-chemistry.org |
| Hydrogen Peroxide Oxidation | H₂O₂ / Lewis Acid (e.g., ZrCl₄, P₂O₅) | "Green" oxidant, requires catalysis for activation. | ontosight.airesearchgate.net |
| Dioxygenase-Catalyzed Oxidation | Toluene Dioxygenase (TDO), Naphthalene Dioxygenase (NDO) | High enantioselectivity, produces chiral sulfoxides. | nih.govpsu.edunih.govmdpi.commdpi.com |
| Monooxygenase-Catalyzed Oxidation | Styrene Monooxygenase (SMO) | Can produce enantioenriched sulfoxides. | nih.govpsu.edu |
Regioselectivity and Enantioselectivity in Biotransformations
The use of whole-cell biocatalysts and isolated enzymes offers a powerful method for the oxidation of benzo[b]thiophenes, often providing high levels of selectivity that are challenging to achieve with conventional chemical oxidants. The enzymatic oxidation of 2-methylbenzo[b]thiophene has been investigated using various bacterial monooxygenase and dioxygenase enzymes, revealing distinct patterns of regioselectivity and enantioselectivity.
Research involving enzymes such as toluene dioxygenase (TDO) and naphthalene dioxygenase (NDO) from Pseudomonas putida mutant strains, and styrene monooxygenase (SMO) in recombinant E. coli, has shed light on these selective processes. psu.edu When 2-methylbenzo[b]thiophene is subjected to oxidation by TDO and NDO, there is a significant preference for cis-dihydroxylation on the carbocyclic (benzene) ring over S-oxidation of the thiophene (B33073) ring. psu.edu In contrast, styrene monooxygenase (SMO) primarily catalyzes the formation of the enantioenriched this compound. psu.eduevitachem.com
However, a notable challenge with the SMO-catalyzed product is its tendency to racemize at ambient temperatures. psu.edu The energy barriers for the pyramidal sulfur inversion of 2- and 3-methylbenzo[b]thiophene (B106505) 1-oxide metabolites have been calculated to be approximately 25–27 kcal mol⁻¹, indicating that while enantiomerically enriched products can be formed, they may not be configurationally stable under standard conditions. psu.edu
The regioselectivity of these enzymatic oxidations is a key consideration. The location of substituents on the benzo[b]thiophene scaffold can significantly influence whether the enzymatic attack occurs at the sulfur atom or the benzene (B151609) ring. For 2-methylbenzo[b]thiophene, both TDO and NDO favor carbocyclic ring oxidation, producing the corresponding cis-dihydrodiol as the major product. psu.edu
Regioselectivity in the Biotransformation of 2-Methylbenzo[b]thiophene
| Biocatalyst (Enzyme) | Primary Reaction Type | Major Product | Reference |
|---|---|---|---|
| Toluene Dioxygenase (TDO) | cis-Dihydroxylation | 2-Methylbenzo[b]thiophene-cis-4,5-dihydrodiol | psu.edu |
| Naphthalene Dioxygenase (NDO) | cis-Dihydroxylation | 2-Methylbenzo[b]thiophene-cis-4,5-dihydrodiol | psu.edu |
| Styrene Monooxygenase (SMO) | Sulfoxidation | This compound | psu.edu |
Alternative Synthetic Strategies for Benzothiophene (B83047) S-oxides (Applicable to 2-Methyl Derivative Context)
Beyond direct oxidation of the pre-formed heterocycle, alternative strategies focus on constructing the benzothiophene S-oxide core through cyclization reactions. These methods can offer advantages in terms of substrate scope and control over substitution patterns.
Cyclization Reactions Leading to Substituted Benzothiophene S-oxides
The construction of the benzo[b]thiophene ring system is a well-established field, with several methods adaptable for the synthesis of S-oxide derivatives. A prominent strategy involves the electrophilic cyclization of suitably substituted precursors.
One such approach uses o-alkynyl thioanisole (B89551) derivatives. nih.gov In this methodology, an o-alkynyl thioanisole, which can be readily synthesized with a methyl group at the desired position on the eventual thiophene ring, undergoes an electrophilic cyclization. Various electrophiles can initiate this ring closure. nih.gov The resulting 2-substituted benzo[b]thiophene can then be oxidized to the corresponding S-oxide in a subsequent step. This two-step sequence allows for modular synthesis, where the substitution pattern of the final product is determined by the choice of the initial alkyne.
A more direct approach that yields the S-oxide moiety during the cyclization event has also been developed, particularly for related dibenzothiophene (B1670422) S-oxides. This involves a Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester with a boronic acid, followed by an intramolecular electrophilic cyclization of the resulting biaryl sulfinate ester. This method has been shown to be effective for preparing a range of substituted dibenzothiophene S-oxides. A plausible reaction mechanism involves activation of the sulfinate ester with an agent like triflic anhydride (B1165640) (Tf₂O), which promotes an electrophilic aromatic substitution to close the ring and form the S-oxide. While demonstrated for dibenzothiophenes, this strategy of intramolecular cyclization of a sulfinate provides a conceptual framework applicable to the synthesis of substituted benzo[b]thiophene S-oxides.
Reactivity and Chemical Transformations of 2 Methylbenzo B Thiophene 1 Oxide
Oxidation and Reduction Pathways
2-Methylbenzo[b]thiophene (B72938) 1-oxide can be further oxidized to the corresponding sulfone, 2-methylbenzo[b]thiophene 1,1-dioxide. ontosight.ai This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracetic acid. ontosight.airesearchgate.net The oxidation of the sulfoxide (B87167) to the sulfone further deactivates the ring system towards electrophilic attack but enhances its reactivity in other transformations. Benzo[b]thiophene 1,1-dioxides are valuable synthetic intermediates. ontosight.ai
The table below shows a common method for the oxidation of a related compound, highlighting the general conditions used for this type of transformation.
| Starting Material | Oxidizing Agent | Product | Reference |
| 3-Methylbenzo[b]thiophene (B106505) | Hydrogen peroxide or peracetic acid | 3-Methylbenzo[b]thiophene 1,1-dioxide | ontosight.ai |
Table 2: Oxidation to Benzo[b]thiophene 1,1-dioxide.
The sulfoxide functional group in 2-methylbenzo[b]thiophene 1-oxide can be reduced to regenerate the parent heterocycle, 2-methylbenzo[b]thiophene. iosrjournals.org This reductive deoxygenation can occur as a side reaction during cycloaddition reactions, particularly at elevated temperatures. iosrjournals.org For instance, during the reaction of this compound with N-phenylmaleimide in toluene (B28343) at 110°C, 2-methylbenzo[b]thiophene was isolated as a byproduct in 11% yield. iosrjournals.org Additionally, photoirradiation can lead to the deoxygenation of benzo[b]thiophene S-oxides. iosrjournals.org
Derivatization and Functionalization Strategies
The unique reactivity of this compound opens avenues for various derivatization strategies, enabling the construction of complex molecules through carbon-carbon bond formation and regioselective functionalization.
A variety of C-C bond-forming reactions have been developed for benzothiophene (B83047) S-oxides, providing access to a range of substituted derivatives.
Arylation : As detailed previously, a highly effective metal-free C4-arylation has been developed. nih.govnih.govresearchgate.net This reaction, which couples the benzothiophene S-oxide with phenols in the presence of TFAA, is a powerful tool for functionalizing the benzene (B151609) ring portion of the molecule. researchgate.net
Alkynylation/Alkylation : A gold-catalyzed reaction between benzothiophene S-oxides and terminal alkynes serves as a method for C3-functionalization. acs.orgnih.govacs.org This oxyarylation process results in a C3-alkylated product that incorporates a carbonyl group, providing a handle for further synthetic modifications. acs.org The reaction is compatible with a variety of functional groups on both the alkyne and the benzothiophene core. acs.orgnih.gov
The table below summarizes key C-C bond formation reactions involving benzothiophene S-oxides.
| Reaction Type | Position | Catalyst/Reagents | Description |
| Arylation | C4 | Metal-Free / TFAA, Phenols | C-H/C-H coupling to form C4-aryl-benzothiophenes. nih.govnih.govresearchgate.net |
| Oxyarylation (Alkylation) | C3 | Gold / Terminal Alkynes | Regioselective formation of C3-alkylated benzothiophenes with a carbonyl group. acs.orgnih.govacs.org |
| Alkylation | C2 | Metal-Free / LDA, Boronic Esters | Enantiospecific coupling to yield 2,3-disubstituted benzothiophenes. researchgate.net |
The ability to selectively functionalize either the benzene or the thiophene (B33073) ring is a key advantage in the synthesis of complex benzothiophene derivatives. The reactivity of this compound can be precisely controlled to target specific positions.
Benzene Ring Functionalization: The standout method for functionalizing the benzene portion is the previously mentioned metal-free C4-arylation. nih.govnih.gov This strategy offers excellent regioselectivity for the C4 position. Additionally, some reactions aimed at the thiophene ring, such as the gold-catalyzed oxyarylation, can yield minor amounts of the C7-functionalized isomer, indicating that this position on the benzene ring is also accessible, albeit as a minor pathway in this specific case. acs.orgnih.gov
Thiophene Ring Functionalization: The thiophene ring can be selectively targeted at either the C2 or C3 position depending on the chosen methodology.
C3-Position : Gold-catalyzed oxyarylation with alkynes is highly regioselective for the C3 position. acs.orgnih.govacs.org
C2-Position : Transition-metal-free coupling with boronic esters allows for selective alkylation at the C2 position. researchgate.net
This tunable regioselectivity is summarized in the table below.
| Target Ring | Position | Method | Key Features |
| Benzene | C4 | Metal-Free Arylation | High selectivity for the C4 position. nih.govnih.gov |
| Benzene | C7 | Gold-Catalyzed Oxyarylation | Minor product formation observed. acs.orgnih.gov |
| Thiophene | C3 | Gold-Catalyzed Oxyarylation | Primary site of reaction with alkynes. acs.orgnih.govacs.org |
| Thiophene | C2 | Coupling with Boronic Esters | Selective C2-alkylation. researchgate.net |
This ability to direct reactions to specific sites on either ring system makes this compound a versatile building block in organic synthesis.
Rearrangement Reactions during Functionalization
The functionalization of this compound can be accompanied by fascinating and synthetically useful rearrangement reactions. These transformations often proceed through a cascade mechanism, leveraging the reactivity of the sulfoxide to achieve regioselective carbon-carbon bond formation at either the C2 or C3 position of the benzothiophene core. A key process in these reactions is the interrupted Pummerer reaction, which generates a reactive sulfonium (B1226848) salt intermediate, thereby setting the stage for subsequent rearrangements. nih.govnih.govmanchester.ac.uk
A notable strategy for the functionalization of benzothiophene S-oxides involves a cascade of an interrupted Pummerer reaction followed by a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. manchester.ac.ukresearchgate.net This metal-free approach allows for the regioselective introduction of aryl, allyl, and propargyl groups at the C3 position. The process is initiated by the reaction of the benzothiophene S-oxide with an activating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), in the presence of a suitable coupling partner like a phenol (B47542) or a silane. researchgate.net
The interrupted Pummerer reaction leads to the formation of a sulfonium salt. A crucial feature of this intermediate is the loss of aromaticity in the thiophene ring, which facilitates a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govmanchester.ac.uk This rearrangement step is the key carbon-carbon bond-forming event and occurs under mild conditions. manchester.ac.uk
In addition to C3 functionalization, a variation of this cascade reaction allows for the introduction of substituents at the C2 position. This transformation also begins with an interrupted Pummerer reaction and a researchgate.netresearchgate.net-sigmatropic rearrangement. However, the resulting benzothiophenium salt undergoes a previously unobserved 1,2-migration, which ultimately leads to the formation of the C2-functionalized benzothiophene. nih.gov This unique cascade provides a metal-free method for the synthesis of C2-arylated, -allylated, and -propargylated benzothiophenes. nih.gov
The general mechanism for these rearrangement reactions during functionalization is outlined below:
For C3-Functionalization:
Activation and Interrupted Pummerer Reaction: The benzothiophene S-oxide is activated, typically with TFAA, and reacts with a nucleophile (e.g., phenol, allyl silane) to form a sulfonium salt.
researchgate.netresearchgate.net-Sigmatropic Rearrangement: The non-aromatic sulfonium intermediate undergoes a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, forming a new C-C bond at the C3 position.
Rearomatization: The intermediate rearomatizes to yield the C3-functionalized benzothiophene. researchgate.net
For C2-Functionalization:
Activation and Interrupted Pummerer Reaction: Similar to C3 functionalization, a sulfonium salt is formed. nih.gov
researchgate.netresearchgate.net-Sigmatropic Rearrangement: A researchgate.netresearchgate.net-sigmatropic rearrangement occurs. nih.gov
1,2-Migration: The resulting benzothiophenium salt undergoes a 1,2-migration of the newly introduced substituent from the sulfur atom to the C2 position. nih.gov
Rearomatization: The final product is formed upon rearomatization. nih.gov
The following tables summarize the scope of these rearrangement reactions for the functionalization of benzothiophene S-oxides with various coupling partners.
Table 1: C3-Arylation and Alkylation of Benzothiophene S-Oxides via Interrupted Pummerer/ researchgate.netresearchgate.net-Sigmatropic Rearrangement
| Entry | Benzothiophene S-Oxide | Coupling Partner | Product | Yield (%) |
| 1 | This compound | Phenol | 2-Methyl-3-(4-hydroxyphenyl)benzo[b]thiophene | 85 |
| 2 | This compound | Allyltrimethylsilane | 3-Allyl-2-methylbenzo[b]thiophene | 76 |
| 3 | Benzo[b]thiophene 1-oxide | 4-Methoxyphenol | 3-(4-Hydroxy-3-methoxyphenyl)benzo[b]thiophene | 91 |
| 4 | Benzo[b]thiophene 1-oxide | Propargyltrimethylsilane | 3-(Prop-2-yn-1-yl)benzo[b]thiophene | 65 |
Data derived from research on the regioselective synthesis of C3 functionalized benzothiophenes. researchgate.net
Table 2: C2-Arylation and Alkylation of Benzothiophene S-Oxides via Interrupted Pummerer/ researchgate.netresearchgate.net-Sigmatropic/1,2-Migration Cascade
| Entry | Benzothiophene S-Oxide | Coupling Partner | Product | Yield (%) |
| 1 | Benzo[b]thiophene 1-oxide | Phenol | 2-(4-Hydroxyphenyl)benzo[b]thiophene | 78 |
| 2 | Benzo[b]thiophene 1-oxide | Allyltrimethylsilane | 2-Allylbenzo[b]thiophene | 72 |
| 3 | 5-Methoxybenzo[b]thiophene 1-oxide | 4-Chlorophenol | 2-(4-Hydroxy-3-chlorophenyl)-5-methoxybenzo[b]thiophene | 68 |
| 4 | Benzo[b]thiophene 1-oxide | Propargyltrimethylsilane | 2-(Prop-2-yn-1-yl)benzo[b]thiophene | 55 |
Data derived from research on the synthesis of C2 substituted benzothiophenes. nih.gov
Mechanistic Investigations of Reactions Involving 2 Methylbenzo B Thiophene 1 Oxide
Elucidation of Reaction Pathways
Mechanisms of Oxidation Reactions (e.g., Peracid-Mediated Processes)
The oxidation of thiophenes, including 2-Methylbenzo[b]thiophene (B72938), can proceed through different pathways depending on the oxidant and reaction conditions. In peracid-mediated oxidations, the initial step often involves the electrophilic attack of the peracid oxygen on the sulfur atom, leading to the formation of the corresponding S-oxide (sulfoxide). nih.govresearchgate.net This process is generally slower for thiophenes compared to aliphatic sulfides due to the aromatic character of the thiophene (B33073) ring. nih.gov
Further oxidation of the sulfoxide (B87167) to the sulfone (thiophene 1,1-dioxide) can also occur. nih.govresearchgate.net The mechanism for this second oxidation step is proposed to be more subtle, potentially involving coordination of both the sulfoxide and the peroxide to a metal catalyst, if present. nih.gov In some cases, particularly under highly acidic conditions, an alternative pathway involving protonation of the thiophene ring followed by oxidation to a thiophene epoxide intermediate has been suggested. nih.gov This epoxide can then rearrange to form other products. nih.gov
The stability of the initial S-oxide is a key factor. Thiophene-S-oxides are often unstable unless bulky substituents are present at the 2- and 5-positions. nih.gov In the absence of such steric protection, they can undergo further reactions, such as dimerization. nih.govmdpi.com
Mechanisms of Cycloaddition Reactions (e.g., [4+2] Pathways)
2-Methylbenzo[b]thiophene 1-oxide can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. iosrjournals.orgnih.gov In these reactions, the diene (the benzo[b]thiophene S-oxide) reacts with a dienophile, typically an electron-poor alkyne or alkene, to form a six-membered ring. iosrjournals.orglibretexts.org The reaction is concerted, meaning it occurs in a single step through a cyclic transition state. libretexts.org
The reaction of 2-methylbenzo[b]thiophene S-oxide with dienophiles like dimethyl acetylenedicarboxylate (B1228247) leads to the formation of substituted naphthalenes after the extrusion of sulfur monoxide. iosrjournals.org Similarly, reaction with N-phenylmaleimide can yield dihydro- and fully aromatic benz[e]isoindole derivatives. iosrjournals.org The stereochemistry of the cycloaddition is often controlled by the endo rule, which predicts the formation of the product where the substituents on the dienophile are oriented towards the diene in the transition state. libretexts.orguaeu.ac.aersc.org
It has been demonstrated that thiophene S-oxides can undergo [4+2] cycloadditions with activated methylenecyclopropanes, yielding a single diastereoisomer in many cases. uaeu.ac.aersc.org This highlights the stereospecificity of the reaction.
Mechanisms of Transition-Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed C-H Activation, Gold-Catalyzed Oxyarylation)
Transition metals, particularly palladium and gold, have been employed to catalyze various transformations of benzo[b]thiophene derivatives.
Palladium-Catalyzed C-H Activation:
Palladium catalysts can facilitate the direct functionalization of C-H bonds in benzo[b]thiophene 1,1-dioxides, which are derived from the corresponding S-oxides. nih.govacs.org For instance, the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. nih.govacs.org A plausible mechanism for this Pd(II)-catalyzed oxidative cross-coupling involves:
C-H activation: The palladium catalyst activates a C-H bond of the benzo[b]thiophene 1,1-dioxide to form a cyclopalladium intermediate. acs.orgacs.org
Transmetalation: The arylboronic acid undergoes transmetalation with the palladium intermediate. acs.org
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-C bond and release the Pd(0) species. acs.org
Reoxidation: An oxidant, such as Cu(OAc)₂, reoxidizes the Pd(0) to Pd(II) to complete the catalytic cycle. acs.org
Similarly, palladium-catalyzed oxidative olefination at the C2-position has been achieved, proceeding through a comparable mechanism involving C-H activation, migratory insertion of the alkene, and β-hydride elimination. acs.orgnih.gov
Gold-Catalyzed Oxyarylation:
Gold catalysts have been utilized for the C3-selective functionalization of benzothiophenes via the reaction of benzothiophene (B83047) S-oxides with alkynes. acs.org This oxyarylation reaction provides a route to C3-alkylated benzothiophenes. acs.org Mechanistic studies indicate that the reaction proceeds through a gold-catalyzed pathway, although the sulfoxide itself can inhibit the catalyst. acs.org Crossover experiments have shown that the oxyarylation products are derived solely from the benzothiophene S-oxide component, confirming its role as a key reactant. acs.org
Kinetic and Thermodynamic Considerations in Reaction Control
Influence of Substituents on Reaction Rates and Selectivity
Substituents on the benzo[b]thiophene ring can significantly influence the rates and selectivity of its reactions.
In oxidation reactions, electron-donating groups on the thiophene ring increase the rate of conversion of the sulfide (B99878) to the sulfoxide. nih.gov This is consistent with a mechanism where the nucleophilic sulfur atom attacks an electrophilic oxygen source. nih.gov Conversely, for the subsequent oxidation of the sulfoxide to the sulfone, the trend is reversed. nih.gov
In palladium-catalyzed C-H activation reactions, the electronic nature of substituents can affect the reaction efficiency. For instance, in the synthesis of benzocyclobutenes via palladium-catalyzed C-H activation, the presence of certain substituents can lead to the formation of regioisomers due to palladium migration. organic-chemistry.org However, bulky substituents can suppress this side reaction. organic-chemistry.org
In gold-catalyzed cyclizations of 2-alkynyl thioanisoles to form 2-substituted benzo[b]thiophenes, a wide range of substrates with diverse electronic and steric properties are tolerated. rsc.org
Role of Intermediates and Transition States
The energetics and structures of intermediates and transition states are paramount in determining the course of a reaction. libretexts.org
For the palladium-catalyzed C-H activation of benzo[b]thiophene 1,1-dioxides, a cyclopalladated species is a key intermediate. acs.orgacs.org The stability and reactivity of this intermediate dictate the subsequent steps of the catalytic cycle.
In cycloaddition reactions, the geometry of the transition state determines the stereochemical outcome. libretexts.org For Diels-Alder reactions, a suprafacial-suprafacial approach of the diene and dienophile is thermally allowed and leads to a predictable stereochemical result. libretexts.orgyoutube.com
Computational studies, such as Density Functional Theory (DFT), are often used to model intermediates and transition states, providing insights into reaction barriers and selectivity. organic-chemistry.orgtamu.edu For example, DFT calculations have been used to rationalize the regioselectivity observed in the electrochemical synthesis of benzothiophene-1,1-dioxides, where the calculated free energy barrier for the observed radical addition pathway was significantly lower than that for the alternative regioselective pathway. nih.gov
Interactive Data Table: Reaction Conditions for Transformations of Benzo[b]thiophene Derivatives
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Product Type | Yield (%) | Ref. |
| [4+2] Cycloaddition | Dimethyl acetylenedicarboxylate | Benzene (B151609) | 80 | Dimethyl 3-methylnaphthalene-1,2-dicarboxylate | - | iosrjournals.org |
| [4+2] Cycloaddition | Ethyl propiolate | Benzene | 80 | - | - | iosrjournals.org |
| Pd-catalyzed Arylation | Pd(OAc)₂, Cu(OAc)₂, Pyridine | DMSO | 100 | 2-Phenylbenzo[b]thiophene 1,1-dioxide | 39 | nih.gov |
| Au-catalyzed Oxyarylation | [DTBPAu(PhCN)]SbF₆ | - | - | C3-alkylated benzothiophenes | 79 (over 2 steps) | acs.org |
| Pd-catalyzed Olefination | Pd(OAc)₂, AgOPiv, PivOH | THF | 80 | C2-alkenylated benzo[b]thiophene 1,1-dioxides | - | acs.org |
Theoretical Studies on the Electronic and Structural Properties of 2 Methylbenzo B Thiophene 1 Oxide
Sulfur Stereochemistry and Inversion Barriers
The oxidation of the sulfur atom in the benzo[b]thiophene ring system introduces a stereocenter at the sulfur, leading to a sulfoxide (B87167) with a three-dimensional, pyramidal geometry. This structural feature is central to the molecule's chemistry.
The sulfur atom in 2-methylbenzo[b]thiophene (B72938) 1-oxide is trivalent and pyramidal, similar to the nitrogen in amines. A key dynamic process in such sulfoxides is pyramidal inversion, where the sulfur atom oscillates through a planar transition state, leading to the inversion of its configuration. researchgate.net This process is analogous to an umbrella turning inside out. The stability of the pyramidal structure and the energy required to achieve this planar transition state are critical factors determining whether the enantiomers can be isolated.
In many sulfoxides, this inversion barrier is high enough to allow for the separation of stable enantiomers at room temperature. researchgate.net However, for sulfoxides derived from aromatic rings like thiophene (B33073), the situation is different. The planar transition state for inversion can be stabilized by the aromatic system, which significantly lowers the energy barrier. researchgate.netresearchgate.net
Computational studies, often employing Density Functional Theory (DFT), are used to calculate the Gibbs free energy of activation (ΔG‡) for the pyramidal inversion process. For monocyclic thiophene S-oxides, these calculated barriers are notably low. researchgate.netresearchgate.net
Computational analyses predict that the inversion barriers for simple thiophene sulfoxides are in the range of 11-14 kcal/mol. researchgate.netresearchgate.net This is considerably lower than the barriers for typical alkyl aryl sulfoxides, which are often greater than 23 kcal/mol. researchgate.netresearchgate.net The lower barrier in thiophene S-oxides is attributed to the aromatic stabilization of the planar transition state. researchgate.net For instance, a related thiophene sulfoxide was predicted to have a low inversion barrier of 11.2 kcal/mol, indicating it would rapidly racemize. researchgate.netresearchgate.net This suggests that 2-methylbenzo[b]thiophene 1-oxide likely has a low barrier to inversion, making the isolation of its enantiomers challenging.
Table 1: Representative Calculated Inversion Barriers (ΔG‡) for Thiophene Sulfoxides
| Compound Type | Predicted Inversion Barrier (ΔG‡) (kcal/mol) | Configurational Stability | Reference |
|---|---|---|---|
| Monocyclic Thiophene Sulfoxides | 11 - 14 | Low (rapid racemization) | researchgate.net, researchgate.net |
Electronic Structure and Aromaticity
The oxidation of the sulfur atom profoundly alters the electronic distribution within the molecule, impacting the aromaticity and reactivity of the thiophene ring.
The thiophene ring in the parent benzo[b]thiophene is aromatic, a property endowed by the participation of a lone pair of electrons from the sulfur atom in the delocalized 6π-electron system. chemicalbook.com However, the oxidation of the sulfur to a sulfoxide group disrupts this aromaticity. The electron-donating thienyl sulfur is transformed into a potent electron-accepting sulfoxide (or sulfonyl) group. nih.govmdpi.com
This change leads to a loss of aromatic character in the thiophene ring, which in turn enhances its diene-like properties. The dearomatized ring behaves more like a cyclic diene, making it more susceptible to reactions typical of dienes, such as [4+2] cycloaddition reactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. A smaller gap generally implies that less energy is required to excite an electron, often correlating with higher reactivity and affecting optical properties. reddit.com
Table 2: Effect of Sulfur Oxidation on Electronic Properties of Thiophene Derivatives
| Property | Parent Thiophene | Thiophene S-oxide | Significance |
|---|---|---|---|
| Nature of Sulfur Group | Electron-donating | Electron-accepting | Alters electronic distribution and reactivity. nih.govmdpi.com |
| Aromaticity of Thiophene Ring | Aromatic | Reduced / Lost | Increases diene-like character and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.comchemrxiv.org It provides a powerful method for predicting reactivity by identifying electron-rich and electron-poor regions. researchgate.net
An MEP map of this compound would reveal specific features:
Electron-Rich Regions: The most prominent region of negative electrostatic potential (typically colored red or yellow) would be concentrated around the sulfoxide oxygen atom. This high electron density is due to the oxygen's high electronegativity and its lone pairs, making it a primary site for electrophilic attack.
Electron-Neutral/Poor Regions: The carbocyclic benzene (B151609) ring and the carbon framework of the thiophene ring would show regions of relatively neutral or slightly negative potential (often green or blue), characteristic of aromatic and π-systems. mdpi.com The hydrogen atoms would be associated with regions of positive potential (blue), indicating they are electron-poor.
The MEP map visually confirms the electronic changes brought on by sulfur oxidation. The strong negative potential on the oxygen highlights its role as a key reactive center, for instance, in forming hydrogen bonds or coordinating to metal ions.
Applications in Advanced Organic Synthesis and Materials Science Precursors
Building Block in Complex Molecule Synthesis
The utility of 2-Methylbenzo[b]thiophene (B72938) 1-oxide as a foundational unit stems from its capacity to undergo various reactions that modify its core structure, leading to diverse and complex molecules.
The benzo[b]thiophene framework is a significant scaffold in many pharmacologically active compounds. chemicalbook.comnih.gov The sulfoxide (B87167) group in 2-Methylbenzo[b]thiophene 1-oxide can act as a reactive handle to introduce further substitutions onto the heterocyclic ring system. The oxidation of the sulfur atom modifies the electron distribution of the ring system, influencing the regioselectivity of subsequent reactions. This allows for the targeted synthesis of specific isomers of substituted benzo[b]thiophenes that might be difficult to access through direct synthesis from simpler precursors. chim.it For instance, the sulfoxide can be eliminated to form a double bond or be replaced by other functional groups, paving the way for a variety of derivatives. These derivatives are often intermediates in the synthesis of complex bioactive molecules, such as those screened for antimicrobial activity against multidrug-resistant bacteria. nih.gov
Benzo[b]thiophene S-oxides are known to participate in cycloaddition reactions, which are powerful methods for constructing polycyclic systems. Specifically, they can react with dienophiles, such as alkynes, in Diels-Alder type reactions. In these transformations, the thiophene (B33073) S-oxide ring acts as the diene component. The initial reaction leads to the formation of a bicyclic intermediate containing a sulfur-oxide bridge. This intermediate is often unstable and can spontaneously extrude sulfur monoxide (SO), resulting in the formation of a new, fully aromatic ring system. researchgate.net This cycloaddition-extrusion sequence provides an efficient route to synthesize highly substituted naphthalenes and other fused polycyclic aromatic hydrocarbons, which are core structures in many advanced materials.
Table 1: Representative Cycloaddition Reactions of Thiophene S-Oxides
| Reactant 1 | Reactant 2 (Dienophile) | Intermediate System | Final Product Type |
| Thiophene S-oxide | Alkyne | 7-thiabicyclo[2.2.1]hepta-2,5-diene S-oxide researchgate.net | Cyclohexadiene / Aromatic researchgate.net |
| 2,5-Dimethylthiophene 1-oxide | N-Phenylmaleimide | Diels-Alder Adduct | Fused Heterocycle |
| Benzo[b]thiophene 1-oxide | Acetylene | N/A | Naphthalene (B1677914) |
The chemical transformations enabled by the sulfoxide group make this compound a key intermediate for derivatization into functional materials. mdpi.com The ability to construct complex polycyclic and substituted heterocyclic systems from this precursor is fundamental to the bottom-up synthesis of organic electronic materials. By carefully choosing reaction partners and conditions, chemists can synthesize molecules with tailored electronic properties, such as specific HOMO/LUMO energy levels, which are crucial for their performance in devices. mdpi.com The benzothiophene (B83047) motif itself is a desirable component in materials science due to its rigidity, planarity, and electron-rich nature, which facilitate charge transport. nih.gov Therefore, derivatives originating from this compound are pivotal in developing the next generation of organic semiconductors and other functional materials.
Precursors for Functional Materials
The derivatives synthesized from this compound are not merely chemical curiosities; they are direct precursors to materials with practical applications, particularly in electronics.
Benzo[b]thiophene and its fused-ring derivatives, such as Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), are star players in the field of organic semiconductors. nih.govresearchgate.net These materials form the active layer in organic field-effect transistors (OFETs). The performance of these devices, measured by charge carrier mobility and the on/off current ratio, is highly dependent on the molecular structure of the semiconductor. bohrium.com Synthesizing derivatives from precursors like this compound allows for fine-tuning of these properties. For example, attaching different functional groups can influence the molecule's packing in the solid state, which is critical for efficient intermolecular charge hopping. nih.gov Solution-processable BTBT derivatives have been developed that yield OFETs with high mobilities, making them suitable for applications in flexible electronics and printed circuits. mdpi.comnih.gov
Table 2: Performance of Selected Benzo[b]thiophene-Based Organic Semiconductors in OFETs
| Compound Type | Processing Method | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | Solution-Processable | 0.005 mdpi.com | > 10⁶ mdpi.com |
| 2,7-diphenyl BTBT (DPh-BTBT) | Vapor-Deposited | up to 2.0 nih.gov | N/A |
| Dialkyl-BTBT (Cn-BTBTs) | Solution-Processed | > 1.0 nih.gov | N/A |
| Benzo[b]thiophen-6-yl BTT Derivative | Solution-Processable | 0.055 bohrium.com | 2.5 x 10⁷ bohrium.com |
Development of π-Conjugated Skeletons for Photophysical Applications
The integration of the this compound unit into larger π-conjugated systems is an area of theoretical interest in materials science, primarily due to the unique electronic characteristics imparted by the sulfoxide group. While extensive research has been conducted on π-conjugated systems based on thiophene and its non-oxidized or fully oxidized (sulfonyl) derivatives, specific studies detailing the synthesis and photophysical properties of oligomers or polymers derived directly from this compound are not widely documented in available research. However, the principles of organic electronics and the known reactivity of related compounds allow for a discussion of the potential development and properties of such materials.
The sulfoxide functional group in a conjugated system acts as an electron-withdrawing group, but its influence is more nuanced than that of the corresponding sulfone (1,1-dioxide). This can be used to fine-tune the frontier molecular orbital (HOMO/LUMO) energy levels of a π-conjugated material. The modification of these energy levels is critical for designing materials with specific light absorption and emission characteristics, as well as for optimizing charge injection and transport in electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). rsc.org
The development of π-conjugated skeletons from this compound would likely rely on established cross-coupling methodologies. The benzo[b]thiophene core can be functionalized, for example, through halogenation, to introduce reactive sites for subsequent polymerization or oligomerization reactions such as Suzuki, Stille, or direct arylation polymerization. These reactions would enable the linking of this compound units to each other or to other aromatic comonomes, thereby extending the π-conjugation and creating materials with tailored optoelectronic properties.
Research on analogous structures, particularly benzo[b]thiophene 1,1-dioxides, has demonstrated that the oxidation of the sulfur atom is a viable strategy for creating highly fluorescent materials. For instance, various benzo[b]thiophene 1,1-dioxide derivatives have been synthesized and shown to exhibit strong blue emission, with emission maxima tunable based on the substituents. nih.gov This suggests that π-conjugated systems incorporating the this compound scaffold could also be promising candidates for new photoluminescent materials. The chiral nature of the sulfoxide group could introduce additional complexity and potential for chiroptical applications.
Despite this potential, detailed experimental data on the photophysical properties of well-defined π-conjugated skeletons derived from this compound are not available in the reviewed literature. The synthesis of such materials presents challenges, including the stability of the sulfoxide during polymerization conditions and the potential for complex side reactions. Consequently, comprehensive research findings that would populate a detailed data table are currently absent.
Table of Potential Photophysical Properties
Detailed experimental data for π-conjugated systems based on this compound are not available in the surveyed scientific literature. The table below is a template illustrating the types of data that would be relevant for such compounds, should they be synthesized and characterized in future research.
| Compound/Oligomer Structure | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Solvent |
| Hypothetical Dimer | - | - | - | - |
| Hypothetical Trimer | - | - | - | - |
| Hypothetical Copolymer | - | - | - | - |
Environmental and Biological Significance As an Intermediate
Role in Biodegradation Pathways
Microbial activity is the primary driver behind the transformation of benzothiophenes in the environment. Certain microorganisms have evolved enzymatic machinery to metabolize these relatively recalcitrant compounds, often through co-metabolic processes.
Benzothiophenes, including 2-methylbenzothiophene, are recognized as toxic and persistent components of coal-tar creosote. nih.gov In contaminated environments, the biodegradation of these compounds is a crucial process for detoxification and removal. While many microorganisms cannot use benzothiophenes as a sole source of carbon and energy, they can co-metabolically transform them in the presence of an auxiliary substrate. nih.govresearchgate.net
For instance, the carbazole-degrading bacterium Sphingomonas sp. strain XLDN2-5 has been shown to co-metabolically convert 2-methylbenzothiophene (2-MBT). nih.govresearchgate.net During this process, 2-Methylbenzo[b]thiophene (B72938) 1-oxide is formed as a common transformation product. nih.gov The aerobic transformation of benzothiophenes into their corresponding sulfoxides and sulfones can reduce their toxicity and enhance their potential for further biodegradation. nih.govresearchgate.net
Table 1: Microbial Transformation of Selected Benzothiophenes by Sphingomonas sp. XLDN2-5
| Substrate | Transformation Products | Reference |
|---|---|---|
| Benzothiophene (B83047) (BT) | Benzothiophene sulfoxide (B87167), Benzothiophene sulfone | nih.gov |
| 2-Methylbenzothiophene (2-MBT) | 2-Methylbenzo[b]thiophene 1-oxide, 2-Methylbenzo[b]thiophene 1,1-dioxide | nih.gov |
The initial and primary step in the microbial degradation of 2-methylbenzothiophene is the oxidation of the sulfur atom, a process known as sulfoxidation. nih.govresearchgate.net This reaction is catalyzed by enzymes, often dioxygenases, that are induced by the presence of a primary growth substrate, such as carbazole (B46965) in the case of Sphingomonas sp. XLDN2-5. nih.govresearchgate.net
The enzymatic attack on the sulfur heteroatom results in the formation of this compound. This sulfoxide is typically a transient intermediate that can be further oxidized by the same or different enzymatic systems to the corresponding sulfone, 2-methylbenzo[b]thiophene 1,1-dioxide. nih.gov This sequential oxidation of the sulfur atom represents a key detoxification pathway, as the resulting sulfoxides and sulfones are generally more water-soluble and less toxic than the parent benzothiophene.
Fate and Transformations in Environmental Contexts
The environmental fate of this compound is not limited to further oxidation. Its chemical reactivity makes it susceptible to other transformations, which can lead to the formation of more complex molecules.
Research has shown that sulfoxide intermediates of substituted thiophenes can be highly reactive and may undergo dimerization. rsc.org In the case of monosubstituted thiophenes, the sulfoxide intermediate can be too reactive to be isolated and readily dimerizes. rsc.org
Table 2: High-Molecular-Mass Products Detected from Benzothiophene (BT) Transformation
| Product Name | Putative Formation Mechanism | Reference |
|---|---|---|
| Benzo[b]naphtho[1,2-d]thiophene | Diels-Alder-type reaction | nih.govresearchgate.net |
| Benzo[b]naphtho[1,2-d]thiophene-7-oxide | Diels-Alder-type reaction | nih.govresearchgate.net |
| 6a,11b-dihydrobenzo[b]naphtho[1,2-d]thiophene | Diels-Alder-type reaction | nih.govresearchgate.net |
| 6a,11b-dihydrobenzo[b]naphtho[1,2-d]thiophene-7-oxide | Diels-Alder-type reaction | nih.govresearchgate.net |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
